REACTION_CXSMILES
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[S-:1][C:2]#N.[NH4+].O.[CH3:6][C:7]1[CH:8]=[C:9]([OH:14])[CH:10]=[C:11]([CH:13]=1)[OH:12].C([O:17]CC)C>O.S([O-])([O-])(=O)=O.[Cu+2]>[OH:12][C:11]1[CH:13]=[C:7]([CH3:6])[C:8]2[S:1][C:2](=[O:17])[O:14][C:9]=2[CH:10]=1 |f:0.1,2.3,6.7|
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Name
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|
Quantity
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10.71 g
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Type
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reactant
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Smiles
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[S-]C#N.[NH4+]
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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O.CC=1C=C(C=C(O)C1)O
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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17.56 g
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Type
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catalyst
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Smiles
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S(=O)(=O)([O-])[O-].[Cu+2]
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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C(C)OCC
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Type
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CUSTOM
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Details
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the solution was stirred for 18 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the mixture was filtered through Celite®
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Type
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WASH
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Details
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washing the cake with diethyl ether (100 mL)
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Type
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CUSTOM
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Details
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The diethyl ether layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was re-extracted with diethyl ether (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic fractions were dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated to a yellow-orange solid (5.30 g, 83%)
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Type
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CUSTOM
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Details
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this was taken on without further purification
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Reaction Time |
18 h |
Name
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Type
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Smiles
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OC1=CC2=C(SC(O2)=O)C(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |